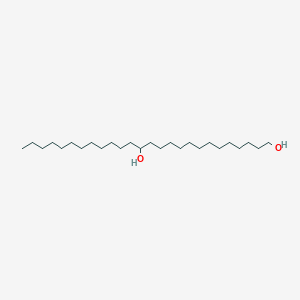![molecular formula C9H5N3OS2 B14331758 3-Azido[2,3'-bithiophene]-2'-carbaldehyde CAS No. 106636-16-2](/img/structure/B14331758.png)
3-Azido[2,3'-bithiophene]-2'-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido[2,3’-bithiophene]-2’-carbaldehyde is an organic compound that features an azido group attached to a bithiophene structure with a carbaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde typically involves the introduction of the azido group to a bithiophene precursor. One common method is the diazotization of an amino-substituted bithiophene followed by azidation using sodium azide. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the azido group.
Industrial Production Methods
While specific industrial production methods for 3-Azido[2,3’-bithiophene]-2’-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions
3-Azido[2,3’-bithiophene]-2’-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
科学研究应用
3-Azido[2,3’-bithiophene]-2’-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Medicinal Chemistry: Explored for its potential as a precursor to biologically active compounds, including those with antimicrobial or anticancer properties.
作用机制
The mechanism of action of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde largely depends on its chemical transformations. For instance, when reduced to an amine, it can interact with biological targets such as enzymes or receptors. The azido group can also facilitate the formation of triazoles, which are known to interact with various biological macromolecules.
相似化合物的比较
Similar Compounds
3-Azidocoumarin: Another azido compound with a different core structure.
3-Azido-1,2,4-triazole: Features an azido group on a triazole ring.
3-Azido-2-hydroxyindoline: Contains an azido group on an indoline structure.
Uniqueness
3-Azido[2,3’-bithiophene]-2’-carbaldehyde is unique due to its bithiophene core, which imparts specific electronic properties. This makes it particularly useful in materials science applications where such properties are desirable.
属性
CAS 编号 |
106636-16-2 |
|---|---|
分子式 |
C9H5N3OS2 |
分子量 |
235.3 g/mol |
IUPAC 名称 |
3-(3-azidothiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3OS2/c10-12-11-7-2-4-15-9(7)6-1-3-14-8(6)5-13/h1-5H |
InChI 键 |
LQZIAMIGVHFGKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1C2=C(C=CS2)N=[N+]=[N-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


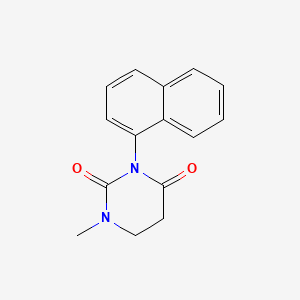
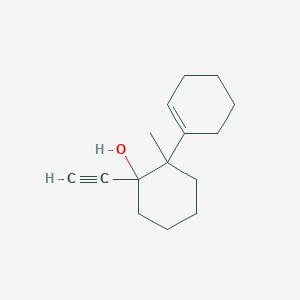
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
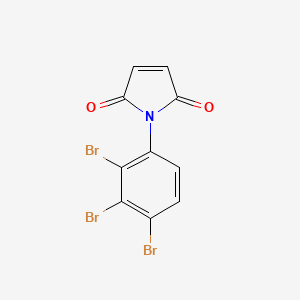
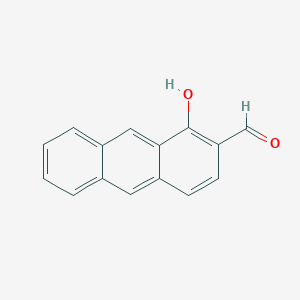
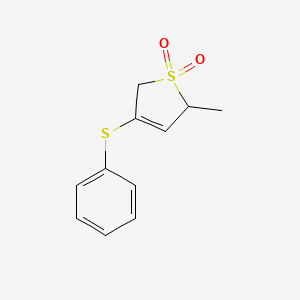

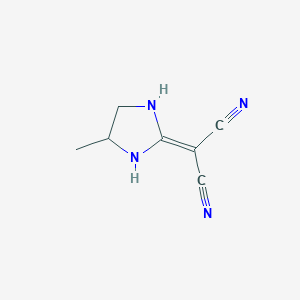
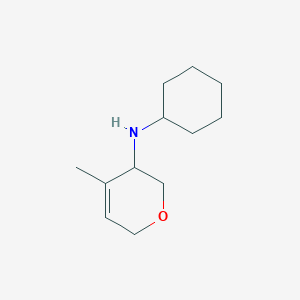
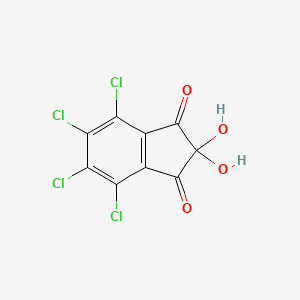


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
